molecular formula C6H5BrN2O3 B189598 2-Bromo-5-methyl-4-nitropyridine 1-oxide CAS No. 60323-98-0

2-Bromo-5-methyl-4-nitropyridine 1-oxide

Cat. No. B189598
CAS RN: 60323-98-0
M. Wt: 233.02 g/mol
InChI Key: LUUOUEOEHQBXSX-UHFFFAOYSA-N
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Patent
US09073918B2

Procedure details

To a solution of 2-bromo-5-methyl-4-nitropyridine 1-oxide (0.5 g, 2.146 mmol) in acetic acid (10 mL) at 25° C. was added iron (0.479 g, 8.58 mmol). The reaction was heated to 100° C. for 30 minutes, then cooled to room temperature, poured into NaOH (1N, 30 mL), extracted with EtOAc (3×50 mL). The combined organic layers were dried over Na2SO4, filtered, and evaporated to dryness to give 2-bromo-5-methylpyridin-4-amine (213 mg, 53.1% yield) as a brown solid which was used without further purification. ESI-MS: m/z 187.0 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.479 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([CH3:11])=[CH:4][N+:3]=1[O-].[OH-].[Na+]>C(O)(=O)C.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([CH3:11])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=[N+](C=C(C(=C1)[N+](=O)[O-])C)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.479 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C(=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 213 mg
YIELD: PERCENTYIELD 53.1%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.